molecular formula C19H17N5S B2382826 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863453-03-6

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

カタログ番号: B2382826
CAS番号: 863453-03-6
分子量: 347.44
InChIキー: GFTMVDDNAFFWKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine (commonly referred to as VAS2870) is a triazolopyrimidine derivative first synthesized in 2006 . It acts as a pan-NADPH oxidase (NOX) inhibitor, targeting isoforms such as NOX1, NOX2, and NOX4 without significant isoform specificity . Structurally, it features a benzyl group at position 3 and a (4-methylphenyl)methylsulfanyl substituent at position 7 (Fig. 1). The compound has been extensively studied in vascular and neurological contexts, where it suppresses reactive oxygen species (ROS) production, thereby modulating oxidative stress-related pathologies .

特性

IUPAC Name

3-benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-14-7-9-16(10-8-14)12-25-19-17-18(20-13-21-19)24(23-22-17)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTMVDDNAFFWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are generally mild and functional group tolerant, making the process efficient and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, including the use of hydrazonoyl halides and appropriate catalysts, can be applied to scale up the production process.

化学反応の分析

Types of Reactions

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.

    Medicine: Due to its potential pharmacological activities, it is being investigated for its antitumor, antimalarial, and anti-inflammatory properties.

    Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antifungal effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of microorganisms.

類似化合物との比較

VAS3947

  • Structure : 3-Benzyl-7-(2-oxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine .
  • Key Differences : Replaces the benzoxazolyl group in VAS2870 with an oxazole moiety, enhancing water solubility .
  • Activity: Retains pan-NOX inhibition but with improved pharmacokinetic properties. Used in studies of idiopathic pulmonary fibrosis and endothelial dysfunction .

3-Benzyl-5-(propylthio)-N-(pyridin-3-ylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

  • Structure : Features a pyridin-3-ylmethylamine group at position 7 and propylthio at position 5 .

3-Benzyl-7-(piperazin-1-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

  • Structure : Incorporates a piperazine ring at position 7 .
  • Activity: High yield (90%) in synthesis; piperazine enhances binding affinity to NOX subunits in computational models .

3-Benzyl-7-{[(2-fluorophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

  • Structure : Substitutes the 4-methylphenyl group in VAS2870 with a 2-fluorophenyl moiety .
  • Activity: Fluorine substitution may improve metabolic stability and blood-brain barrier penetration, though specific NOX inhibition data are pending .

Pharmacological and Functional Comparisons

Table 1: Comparative Analysis of Triazolopyrimidine Derivatives

Compound Molecular Weight Key Substituents NOX Inhibition Off-Target Effects Key Applications References
VAS2870 381.40 g/mol 4-Methylphenylmethylsulfanyl Pan-NOX Thiol alkylation Vascular dysfunction, neurobiology
VAS3947 311.34 g/mol Oxazolylthio Pan-NOX Reduced vs. VAS2870 Fibrosis, endothelial studies
3-Benzyl-7-(piperazin-1-yl) 294.36 g/mol Piperazine Not reported None reported Computational binding studies
3-Benzyl-5-(propylthio)... 392.45 g/mol Pyridin-3-ylmethylamine Not reported None reported Synthetic intermediate

Selectivity and Efficacy

  • VAS2870 and VAS3947 are non-selective, whereas newer derivatives (e.g., piperazine-containing compounds) show isoform-specific binding in silico models .
  • VAS2870’s off-target effects arise from thiol reactivity, limiting its use in long-term studies .

Clinical and Preclinical Relevance

  • VAS2870 : Attenuates burst firing in neurons and restores endothelial barrier integrity in LPS-induced models .
  • VAS3947 : Orally bioavailable; advanced to preclinical trials for fibrosis .
  • Fluorinated Analogues: Potential for CNS applications due to fluorophenyl groups .

生物活性

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C19H17N5S
  • CAS Number : 863453-03-6

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antimicrobial agents. The mechanism appears to involve the inhibition of specific enzymes critical for microbial survival.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, it has been effective against:

  • A431 (epidermoid carcinoma)
  • HT29 (colorectal carcinoma)

The structure-activity relationship (SAR) studies suggest that the presence of the triazolo and pyrimidine moieties contributes significantly to its anticancer properties.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In cellular models, it has been shown to reduce the expression of pro-inflammatory markers such as COX-2 and iNOS. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Signal Transduction Pathways : It modulates pathways associated with inflammation and tumor growth by affecting protein expression levels.

Research Findings and Case Studies

Several studies have elucidated the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial activity against multiple pathogens with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Showed cytotoxic effects on A431 and HT29 cell lines with IC50 values lower than conventional chemotherapeutics.
Reported significant reduction in COX-2 and iNOS levels in RAW264.7 cells, indicating anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., benzylhydrazine derivatives and substituted isothiocyanates) under controlled conditions. For example, analogous compounds like 7-((2-fluorobenzyl)thio)-triazolopyrimidines are synthesized via a two-step process: (1) cyclization using 4-substituted phenylhydrazines and (2) thioether formation via nucleophilic substitution .
  • Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or DMSO), and stoichiometry of reactants significantly affect yield. Oxidation byproducts (e.g., sulfoxides) can form if oxidizing agents are present .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Techniques :

  • 1H/13C-NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., methylsulfanyl vs. benzyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) and detects isotopic patterns for sulfur-containing moieties .
  • HPLC-PDA : Assesses purity (>95% typically required for pharmacological studies) .

Q. What are the primary biological targets of triazolopyrimidine derivatives, and how is binding affinity validated?

  • Targets : NADPH oxidases (e.g., NOX2/4) and protein kinases (e.g., JAK2, EGFR) are common targets. For example, VAS2870 (a structural analog) inhibits NOX isoforms via competitive binding to flavin domains .
  • Validation Methods :

  • Enzymatic Assays : Measure IC50 values using lucigenin-enhanced chemiluminescence for NOX activity .
  • Surface Plasmon Resonance (SPR) : Quantifies dissociation constants (KD) for kinase interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methyl groups) alter the compound’s bioactivity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) Insights :

Substituent Impact Example
Fluorine at benzyl positionIncreases metabolic stability (CYP450 resistance)7-((2-Fluorobenzyl)thio) analog shows 2x longer half-life in vivo vs. non-fluorinated analogs
Methylsulfanyl groupEnhances membrane permeability (logP >3.5) but reduces aqueous solubility3-Benzyl-7-(methylsulfanyl) derivatives exhibit 50% higher cellular uptake in Caco-2 assays
  • Methodology : Computational docking (e.g., AutoDock Vina) predicts binding modes, while MD simulations assess stability of ligand-target complexes .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory effects)?

  • Case Study : Off-target effects observed with VAS2870 (a triazolopyrimidine analog) include thiol alkylation in non-NOX proteins, complicating mechanistic interpretations .
  • Resolution Strategies :

  • Selective Knockdown Models : Use siRNA or CRISPR to isolate NOX-specific effects .
  • Metabolomic Profiling : Identifies downstream pathways (e.g., ROS-mediated NF-κB activation) to distinguish primary vs. secondary targets .

Q. What in silico approaches are recommended for predicting off-target interactions and toxicity?

  • Tools :

  • SwissADME : Predicts ADME properties (e.g., BBB permeability, CYP inhibition) .
  • ToxCast : Screens for hepatotoxicity and cardiotoxicity risks using high-throughput assay data .
    • Validation : Cross-reference predictions with in vitro toxicity panels (e.g., mitochondrial membrane potential assays in HepG2 cells) .

Methodological Considerations

Q. How should researchers design dose-response experiments to account for this compound’s redox activity?

  • Protocol :

Pre-treat cells with antioxidants (e.g., NAC) to isolate ROS-dependent effects.

Use a logarithmic concentration range (1 nM–100 µM) to capture EC50/IC50 shifts under oxidative stress .

Include positive controls (e.g., apocynin for NOX inhibition) .

Q. What strategies mitigate synthetic byproducts (e.g., sulfoxides) during scale-up?

  • Optimization :

  • Inert Atmosphere : Reduces oxidation during thioether formation .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (70:30) to separate sulfoxides (Rf = 0.3) from the target compound (Rf = 0.5) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。